molecular formula C10H13Cl2NO2 B1416776 3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1172479-10-5

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1416776
M. Wt: 250.12 g/mol
InChI Key: HLAILPIZHMVJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H12ClNO2•HCl . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14;/h1-3,6,12H,4-5,7H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.12 . It is a powder at room temperature .

Scientific Research Applications

Fluorescence Derivatisation for Biological Assays

3-(Naphthalen-1-ylamino)propanoic acid, related to the compound , has been explored for its potential as a fluorescent derivatising agent for amino acids. The derivatives exhibit strong fluorescence, making them useful for biological assays. This demonstrates the compound's utility in enhancing detection sensitivity in various research contexts (Frade et al., 2007).

Synthesis of Anticancer Derivatives

Research on derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propanoic acid, structurally similar to the specified compound, has shown significant potential in anticancer activity. These studies involve the synthesis of compounds expected to inhibit histone deacetylases, highlighting the compound's relevance in developing new anticancer therapies (Rayes et al., 2019).

Crystal Structure Analysis for Drug Design

Investigation into the crystal structure of related compounds aids in understanding molecular interactions critical for drug design. For example, studying the crystal structure of 2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4- dimethoxyphenyl)propionic acid methyl ester provides insights into molecular conformations that can influence the drug's efficacy and bioavailability (Chen et al., 2014).

Corrosion Inhibition for Industrial Applications

The study of Schiff bases derived from L-Tryptophan, which shares functional groups with the compound , demonstrates applications in corrosion inhibition on stainless steel surfaces. This research indicates potential industrial applications in protecting metals from corrosion in acidic environments, showcasing the compound's versatility beyond biomedical applications (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAILPIZHMVJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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